molecular formula C11H22N2O3 B1292080 Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 203186-96-3

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1292080
CAS RN: 203186-96-3
M. Wt: 230.3 g/mol
InChI Key: MQYPVGMYPYZMHJ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate” is C11H23N3O2 . Its average mass is 229.319 Da and its monoisotopic mass is 229.179031 Da .

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a semi-flexible linker in the development of PROTACs . PROTACs are a novel class of drugs that target proteins for degradation. The linker’s flexibility is crucial as it influences the orientation and efficacy of the PROTAC molecule in binding to the target protein and the E3 ubiquitin ligase, facilitating the protein’s degradation.

Organic Synthesis Building Blocks

As a building block in organic synthesis, Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is used to construct complex organic molecules. Its reactive amino and hydroxymethyl groups make it an ideal candidate for creating a wide range of chemical entities through various organic reactions, such as amide bond formation, reductive amination, and more .

Safety And Hazards

“Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPVGMYPYZMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629284
Record name tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

203186-96-3
Record name tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 10 mL of an ethanol solution containing 0.55 g of tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate, 0.10 g of 20% palladium hydroxide-carbon was added at room temperature, and the mixture was stirred at 40° C. for 3 hours under a hydrogen atmosphere. The insoluble material filtered off, and the filtration residue thus obtained was washed 3 times with chloroform. The filtrate and the washing solution were combined, and the solvent was removed under reduced pressure to obtain 0.39 g of a dark brown oily substance, tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.
Name
tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
palladium hydroxide carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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